molecular formula C210H201Cl11F30N40O30 B1679103 7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid CAS No. 147208-55-7

7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Numéro de catalogue: B1679103
Numéro CAS: 147208-55-7
Poids moléculaire: 4725 g/mol
Clé InChI: FPYNYGAGYNTXOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the fluoroquinolone class of antibacterial agents, characterized by a 1,8-naphthyridine core with substitutions critical for activity. The 1-(2,4-difluorophenyl) group at position 1 enhances Gram-positive and Gram-negative bacterial targeting, while the 7-[3-(1-aminoethyl)pyrrolidin-1-yl] substituent at position 7 improves DNA gyrase/topoisomerase IV inhibition and pharmacokinetics . The 6-fluoro and 4-oxo groups further stabilize the quinolone-DNA complex .

Propriétés

Numéro CAS

147208-55-7

Formule moléculaire

C210H201Cl11F30N40O30

Poids moléculaire

4725 g/mol

Nom IUPAC

7-[3-(1-aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;undecahydrochloride

InChI

InChI=1S/10C21H19F3N4O3.11ClH/c10*1-10(25)11-4-5-27(8-11)20-16(24)7-13-18(29)14(21(30)31)9-28(19(13)26-20)17-3-2-12(22)6-15(17)23;;;;;;;;;;;/h10*2-3,6-7,9-11H,4-5,8,25H2,1H3,(H,30,31);11*1H

Clé InChI

FPYNYGAGYNTXOM-UHFFFAOYSA-N

SMILES

CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N

SMILES canonique

CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

PD-140248;  PD140248;  PD 140248

Origine du produit

United States

Méthodes De Préparation

Structural Overview and Synthetic Challenges

The target compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic heteroaromatic core with nitrogen atoms at positions 1 and 8. Its molecular formula, C₂₁₀H₂₀₁Cl₁₁F₃₀N₄₀O₃₀ (MW: 4,725 g/mol), reflects its undecahydrochloride salt form, which enhances aqueous solubility for pharmacological studies. Key structural features include:

  • A 2,4-difluorophenyl group at position 1, contributing to hydrophobic interactions.
  • A 3-(1-aminoethyl)pyrrolidine moiety at position 7, critical for target binding and stereochemical specificity.
  • A carboxylic acid group at position 3, enabling salt formation and bioavailability.

Synthetic challenges include preserving enantiomeric purity during pyrrolidine functionalization and avoiding racemization at the stereogenic center adjacent to the amino group.

Synthetic Routes and Methodologies

Nucleophilic Substitution of 7-Chloro Intermediate

The foundational route involves a nucleophilic aromatic substitution (SNAr) reaction between a 7-chloro-1,8-naphthyridine precursor and a pyrrolidine derivative.

Key Steps

  • Preparation of 7-Chloro Intermediate :
    Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is synthesized via cyclocondensation of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate, followed by chlorination at position 7 using POCl₃.
  • Pyrrolidine Coupling :
    The chloro intermediate reacts with (S)-3-(1-aminoethyl)pyrrolidine in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Triethylamine is employed to scavenge HCl, driving the reaction to completion.

  • Ester Hydrolysis :
    The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH in tetrahydrofuran (THF)/water (1:1) at 60°C, yielding the final product.

Reaction Scheme
$$
\text{7-Chloro intermediate} + \text{(S)-3-(1-aminoethyl)pyrrolidine} \xrightarrow[\text{DMF, 80–100°C}]{\text{Et₃N}} \text{Ester intermediate} \xrightarrow[\text{NaOH, THF/H₂O}]{\text{Hydrolysis}} \text{Target compound}
$$

Stereoselective Synthesis of (S)-3-(1-Aminoethyl)pyrrolidine

The enantiomeric purity of the pyrrolidine moiety is critical for biological activity. A patented stereoretentive approach involves:

Chiral Pool Strategy
  • Starting Material : (R)-3-Hydroxypyrrolidine is protected as its benzyl ether to yield (R)-1-benzyl-3-hydroxypyrrolidine.
  • Sulfonate Formation : Treatment with methanesulfonyl chloride in dichloromethane forms the mesylate, activating the hydroxyl group for displacement.
  • Azide Displacement : Reaction with sodium azide in DMF at 50°C affords (S)-1-benzyl-3-azidopyrrolidine with inversion of configuration.
  • Reductive Acetylation : The azide is reduced with thiolacetic acid, yielding (S)-3-acetamidopyrrolidine without racemization.
  • Deprotection : Hydrogenolysis removes the benzyl group, followed by ethylamine introduction via reductive amination to furnish (S)-3-(1-aminoethyl)pyrrolidine.

Critical Reaction Conditions

  • Temperature Control : ≤25°C during mesylation to prevent epimerization.
  • Solvent Choice : Dichloromethane minimizes side reactions during sulfonation.

Process Optimization and Scalability

Protecting Group Strategy

Protecting Group Role Removal Conditions
Benzyl N-protection for pyrrolidine Hydrogenolysis (H₂/Pd-C)
Acetyl Amine protection Acidic hydrolysis (HCl/EtOH)
Ethyl ester Carboxylic acid masking Basic hydrolysis (NaOH)

The benzyl group ensures stability during azide displacement, while the acetyl group prevents unwanted side reactions during coupling.

Solvent and Catalyst Screening

  • DMF vs. THF : DMF enhances SNAr reactivity due to high polarity, achieving >90% conversion vs. 65% in THF.
  • Bases : 1,8-Diazabicycloundec-7-ene (DBU) outperforms triethylamine in suppressing ester hydrolysis during coupling (yield: 88% vs. 72%).

Analytical Characterization

Physicochemical Properties

Property Value Method
Molecular Weight 4,725 g/mol (salt form) Mass spectrometry
Purity >98% HPLC (C18 column)
Stereochemical Purity >99% ee (S-configuration) Chiral HPLC
Solubility 50 mg/mL in water (HCl salt) USP <911>

Spectroscopic Data

  • ¹H NMR (D₂O): δ 8.52 (s, 1H, H-2), 7.68–7.61 (m, 2H, Ar-H), 4.21 (q, J=7 Hz, 1H, CHNH₂), 3.89–3.76 (m, 4H, pyrrolidine).
  • IR : 1720 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (C=O, naphthyridone).

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 1

  • 1-(4-Fluorophenyl) Derivatives (e.g., ):

    • Example: 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid.
    • Activity : Reduced potency compared to 2,4-difluorophenyl derivatives due to weaker binding to bacterial topoisomerases .
    • Synthesis : Optimized via substitution (K₂CO₃/toluene) and hydrolysis (NaOH/1,4-dioxane), yielding 63.69% over two steps .
  • 1-Cyclopropyl Derivatives (e.g., ): Example: 7-[(3R)-3-amino-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Activity: Broad-spectrum but less effective against Pseudomonas aeruginosa due to reduced membrane penetration .

Substituent Variations at Position 7

  • 7-Chloro Derivatives (e.g., ): Example: 7-chloro-1-phenyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Activity: Lower antibacterial efficacy compared to aminopyrrolidine derivatives. Chlorine at C-7 reduces affinity for bacterial enzymes .
  • 7-(3-Aminopyrrolidinyl) Derivatives (e.g., ): Example: Compound 38 (1-(2,4-difluorophenyl)-7-(3-amino-1-pyrrolidinyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid). Activity: Superior in vitro potency (MIC ≤0.008 µg/mL against E. coli) and in vivo efficacy due to optimal enzyme binding and metabolic stability .
  • 7-(4-Ethylpiperazin-1-yl) Derivatives (e.g., ):

    • Example: 1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid.
    • Activity : Moderate against MRSA (MIC = 4 µg/mL) but inferior to pyrrolidinyl derivatives due to bulkier substituents hindering bacterial uptake .

Advanced Pyrrolidine Modifications

  • LB20304 (): Structure: 7-(3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Activity: Exceptional against MRSA (MIC = 0.008 µg/mL) and improved pharmacokinetics (oral bioavailability >80%) due to oxime moiety enhancing solubility . Drawback: Complex synthesis and higher metabolic lability compared to simpler pyrrolidine derivatives .
  • T-3262 Derivatives ():

    • Example: T-3262 (with p-toluenesulfonate hydrate).
    • Metabolism : Generates acetylated (T-3262A) and hydroxylated (T-3262B) metabolites, reducing efficacy. Glucuronidation further limits bioavailability in primates .

Key Data Tables

Table 1: Antibacterial Activity Comparison

Compound 1-Substituent 7-Substituent MIC (µg/mL) S. aureus MIC (µg/mL) E. coli
Target Compound () 2,4-Difluorophenyl 3-(1-Aminoethyl)pyrrolidinyl 0.008 0.008
7-Chloro Derivative () 4-Fluorophenyl Chloro 0.13 0.25
LB20304 () Cyclopropyl 3-(Aminomethyl)-4-oxime-pyrrolidinyl 0.008 0.008
7-Piperazinyl Derivative () 2,4-Difluorophenyl 4-Ethylpiperazin-1-yl 4.0 0.016

Table 2: Pharmacokinetic Profiles

Compound Oral Bioavailability (%) Half-life (h) Key Metabolites
Target Compound () 75 6–8 Minimal hepatic metabolism
T-3262 () 40 3–4 T-3262A (acetylated), T-3262B (hydroxylated)
LB20304 () >80 8–10 Stable oxime conjugate

Activité Biologique

7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a compound belonging to the class of 1,8-naphthyridine derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthyridine core with various substituents that contribute to its biological activity. The presence of fluorine atoms and the pyrrolidine ring are particularly noteworthy as they influence the compound's pharmacokinetic properties.

Antibacterial Activity

Research has indicated that 1,8-naphthyridine derivatives exhibit moderate to good antibacterial activity. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains. The mechanism of action is often linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.5 µg/mL
Compound BS. aureus0.25 µg/mL
This compoundVarious strainsTBD

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Compounds within the naphthyridine family have shown significant cytotoxicity against various cancer cell lines.

In vitro studies have demonstrated that this compound exhibits IC50 values in the low micromolar range against several tumor cell lines:

Cell LineIC50 (µM)
MIAPaCa0.41
K-5620.77
PA-11.19

These results suggest that the compound may effectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been noted in research literature. It has been reported to downregulate pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Case Studies and Research Findings

A comprehensive review of literature reveals multiple studies focusing on the biological activities of naphthyridine derivatives:

  • Antibacterial Studies : A study published in the International Journal of Pharmacy and Pharmaceutical Sciences highlighted the antibacterial efficacy of various naphthyridine derivatives against Gram-positive and Gram-negative bacteria.
  • Anticancer Research : Another investigation demonstrated that halogen-substituted naphthyridine derivatives possess potent cytotoxic effects against cancer cell lines, with detailed molecular docking studies indicating favorable interactions with target proteins involved in cancer progression.
  • Anti-inflammatory Effects : Research published in Pharmaceutical Chemistry Journal illustrated how certain naphthyridine compounds could mitigate inflammation by inhibiting key inflammatory pathways.

Q & A

Q. What are the established synthetic routes for preparing this compound, and what critical intermediates are involved?

The synthesis typically involves multi-step reactions, including:

  • Esterification : Ethyl esters (e.g., Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) are common intermediates, as seen in analogous fluoroquinolone derivatives .
  • Substitution reactions : The pyrrolidinyl-aminoethyl group is introduced via nucleophilic substitution at the C7 position, often under anhydrous conditions .
  • Salt formation : L-aspartic acid salts are used to improve solubility and stability in antimicrobial formulations .

Key intermediates :

Intermediate NameRole in SynthesisReference
Ethyl ester derivativeCore scaffold for functionalization
Chlorinated precursorEnables substitution at C7

Q. How does the structural configuration influence its antimicrobial activity?

The compound’s activity depends on:

  • Fluorine substitution : The 2,4-difluorophenyl group enhances membrane permeability, while the C6-fluoro group stabilizes DNA gyrase interactions .
  • Pyrrolidine moiety : The 3-(1-aminoethyl)pyrrolidin-1-yl group at C7 improves binding to bacterial topoisomerases, as observed in structurally related agents like Clinafloxacin .
  • Carboxylic acid group : Critical for chelating magnesium ions in the enzyme active site .

Methodological Tip : Use in vitro topoisomerase inhibition assays and X-ray crystallography to validate target interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the substitution step at C7?

  • Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, ICReDD’s computational-experimental feedback loop reduces trial-and-error approaches .
  • Key Variables :
VariableImpact on YieldOptimal Range
Solvent polarityHigher polarity reduces side reactionsDMF or DMSO
Reaction timeProlonged time increases decomposition4–6 hours
  • Analytical Validation : Monitor reactions via HPLC-MS to track intermediate purity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for MIC testing) .
  • Structural analogs : Evaluate analogs (e.g., 8-chloro or cyclopropyl variants) to isolate substituent-specific effects .
  • Computational modeling : Use molecular dynamics simulations to assess binding affinity variations caused by minor structural differences .

Q. How can computational methods predict the compound’s interaction with non-target mammalian enzymes?

  • Quantum Chemical Calculations : Map electrostatic potential surfaces to identify off-target binding risks .
  • ADMET Profiling : Tools like SwissADME predict pharmacokinetic liabilities (e.g., CYP450 inhibition) .
  • Experimental Cross-Validation : Pair in silico results with hepatocyte assays to confirm metabolic stability .

Methodological Resources

  • Synthetic Optimization : Refer to CRDC subclass RDF2050112 for reactor design principles .
  • Data Analysis : Use CRDC RDF2050108 (process control) frameworks for reproducibility .
  • Safety Protocols : Follow hazard codes (e.g., P210 for flammability) when handling intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.